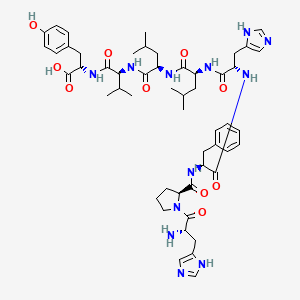

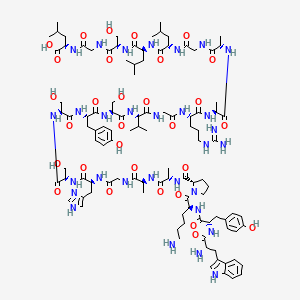

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Vue d'ensemble

Description

The peptide “His-Pro-Phe-His-Leu-D-Leu-Val-Tyr” is an octapeptide with the following amino acid sequence: H-P-F-H-L-D-L-V-Y . It is also known as [D-Leu6}-Octapeptide . This peptide exhibits interesting biochemical and physiological properties.

Molecular Structure Analysis

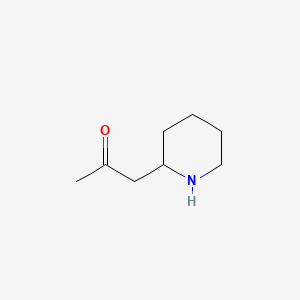

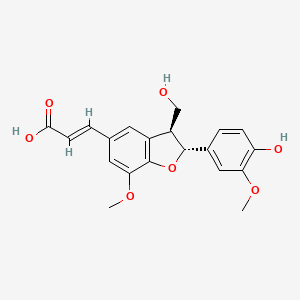

The molecular formula of “this compound” is C52H72N12O10 , with a molecular weight of approximately 1025.20 g/mol . The peptide adopts a specific three-dimensional conformation due to its sequence and interactions between amino acid side chains.

Chemical Reactions Analysis

- Inhibition of Renin : This peptide acts as a potent inhibitor of renin at acidic pH. It can be linked to agarose and used for renin purification, with elution occurring at neutral pH .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Peptide Substrates and Enzyme Assays

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr and related sequences have been studied extensively as substrates for various enzymes. Oliveira et al. (1992) synthesized fluorogenic peptides related to the sequences of human angiotensinogen. They found that Leu-Val is the only bond hydrolyzed by human renin in these peptides, demonstrating their potential as substrates for continuous assays of human renin (Oliveira et al., 1992).

Structure-Activity Relationships

The structure-conformation relationships of peptide inhibitors of human renin, based on sequences like His-Pro-Phe-His-Leu-Val-Ile-His, have been studied by Epps et al. (2009). Using resonance energy transfer and molecular modeling, they investigated the relationship between peptide conformation and inhibition potency, contributing to our understanding of how these peptides interact with their target enzymes (Epps et al., 2009).

Bioactive Cyclic Dipeptides

Cyclic dipeptides, including those containing sequences such as Pro-Leu, Pro-Val, Pro-Phe, and Pro-Tyr, have been identified as bioactive compounds. Prasad (1995) discussed these dipeptides, noting their occurrence in nature and potential physiological and pharmacological activities. They highlight the unexplored potential of these simple peptide derivatives in various biological contexts (Prasad, 1995).

Immunoregulatory Peptides

Peptides like Phe-Leu-Gly-Phe-Pro-Thr and Leu-Val-Val-Tyr-Pro-Trp, similar in sequence to this compound, have been identified as myelopeptides with immunoregulatory effects. Petrov et al. (1999) isolated and synthesized these peptides, examining their biological properties and mechanisms of action, especially in terms of immunomodulation (Petrov et al., 1999).

Amino Acid Accumulation Studies

Research on amino acid accumulation, involving sequences like Leu, Val, His, Tyr, Phe, has provided insights into biological transport mechanisms. Peterson and Raghupathy (1972) studied the accumulation of these amino acids in synaptosomal fractions from rat brains, revealing differences in ion requirements and developmental changes in transport pathways (Peterson & Raghupathy, 1972).

ACE Inhibitory Peptides

The role of peptides in inhibiting angiotensin-converting enzyme (ACE) has been an area of interest. Balti et al. (2015) isolated ACE inhibitory peptides from cuttlefish muscle, identifying structures like Val-Glu-Leu-Tyr-Pro and exploring their potential in treating hypertension (Balti et al., 2015).

Conformational Studies of Peptides

Understanding the conformation of peptides in solution has been crucial for insights into their biological activity. Oliveira et al. (1977) investigated the properties of synthetic renin substrate tetradecapeptide, which includes His-Pro-Phe-His in its sequence. Their work contributed to the knowledge of peptide conformations relevant to enzyme interactions (Oliveira et al., 1977).

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N12O10/c1-29(2)19-38(45(66)59-39(20-30(3)4)48(69)63-44(31(5)6)50(71)62-42(52(73)74)22-33-14-16-36(65)17-15-33)58-47(68)41(24-35-26-55-28-57-35)60-46(67)40(21-32-11-8-7-9-12-32)61-49(70)43-13-10-18-64(43)51(72)37(53)23-34-25-54-27-56-34/h7-9,11-12,14-17,25-31,37-44,65H,10,13,18-24,53H2,1-6H3,(H,54,56)(H,55,57)(H,58,68)(H,59,66)(H,60,67)(H,61,70)(H,62,71)(H,63,69)(H,73,74)/t37-,38-,39+,40-,41-,42-,43-,44-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIFVHOZUBKVOS-BWNBKZIHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72N12O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1025.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

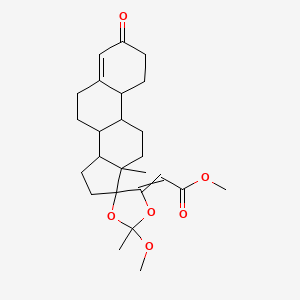

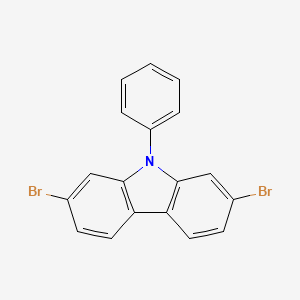

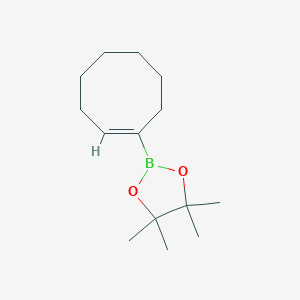

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B3028979.png)

![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)